Spiro[adamantane-2,2'-oxirane]: A Comprehensive Technical Guide
Spiro[adamantane-2,2'-oxirane]: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[adamantane-2,2'-oxirane] is a unique spirocyclic compound that incorporates the rigid and lipophilic adamantane cage with a reactive oxirane (epoxide) ring. This structure makes it a valuable intermediate in synthetic organic and medicinal chemistry. The inherent strain of the three-membered oxirane ring provides a driving force for various chemical transformations, allowing for the introduction of the bulky adamantane moiety into a wide range of molecular scaffolds. This guide provides a detailed overview of the fundamental properties, synthesis, and reactivity of Spiro[adamantane-2,2'-oxirane], serving as a technical resource for its application in research and drug discovery.
Core Properties
Spiro[adamantane-2,2'-oxirane] is a white crystalline solid at room temperature. Its fundamental physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| IUPAC Name | Spiro[adamantane-2,2'-oxirane] | N/A |
| CAS Number | 24759-97-5 | |
| Molecular Formula | C₁₁H₁₆O | |
| Molecular Weight | 164.25 g/mol | |
| Melting Point | 176-177 °C | N/A |
| Boiling Point | Predicted: 245.6 ± 9.0 °C (at 760 mmHg) | N/A |
| Solubility | Predicted to be soluble in aprotic organic solvents like dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Sparingly soluble in alcohols and insoluble in water. | N/A |
Synthesis
The primary and most direct route to Spiro[adamantane-2,2'-oxirane] is the epoxidation of 2-methyleneadamantane. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane.
Experimental Protocol: Epoxidation of 2-Methyleneadamantane
Materials:
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2-Methyleneadamantane
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyleneadamantane (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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In a separate beaker, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane.
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Add the m-CPBA solution dropwise to the stirred solution of 2-methyleneadamantane at 0 °C over a period of 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct. Stir vigorously until gas evolution ceases.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Spiro[adamantane-2,2'-oxirane] as a white solid.
Spectroscopic Characterization
| Technique | Expected Characteristics |
| ¹H NMR | The adamantane cage protons will appear as a series of multiplets in the upfield region (typically δ 1.5-2.0 ppm). The two protons of the oxirane ring are diastereotopic and are expected to appear as two distinct singlets or a pair of doublets (AB quartet) in the range of δ 2.5-3.0 ppm. |
| ¹³C NMR | The adamantane carbons will show characteristic signals, with the quaternary spiro carbon appearing around δ 60-70 ppm. The methylene carbon of the oxirane ring will resonate in the region of δ 50-60 ppm. The remaining adamantane carbons will have chemical shifts in the range of δ 25-40 ppm. |
| IR Spectroscopy | The spectrum will be dominated by C-H stretching vibrations of the adamantane cage around 2850-3000 cm⁻¹. A characteristic peak for the C-O-C stretching of the epoxide ring is expected around 1250 cm⁻¹ and another in the 800-950 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) at m/z 164. Fragmentation will likely involve the loss of CO (m/z 136) and subsequent fragmentation of the adamantane cage, leading to characteristic adamantyl fragments. |
Reactivity and Synthetic Applications
The chemical utility of Spiro[adamantane-2,2'-oxirane] stems from the high reactivity of the strained epoxide ring towards nucleophilic attack. This allows for the facile introduction of the adamantyl group with concomitant formation of a new functional group at the adjacent carbon. The regioselectivity of the ring-opening is dictated by the reaction conditions. Under basic or neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon of the oxirane (an Sₙ2-type mechanism).
